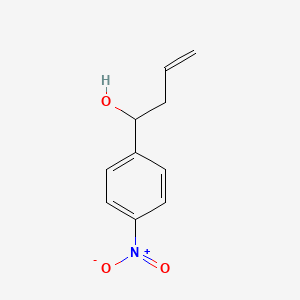

1-(4-Nitrophenyl)-3-buten-1-ol

Description

Structural Classification within Homoallylic Alcohols and Nitroaromatic Compounds

1-(4-Nitrophenyl)-3-buten-1-ol, also known as 4-nitro-α-allylbenzyl alcohol, belongs to two important classes of organic compounds: homoallylic alcohols and nitroaromatic compounds. jst.go.jp

Homoallylic Alcohols: These are alcohols containing a carbon-carbon double bond located between the third and fourth carbon atoms relative to the hydroxyl group. This structural feature allows for a variety of chemical transformations, making them pivotal in the synthesis of complex molecules. nih.govorganic-chemistry.org The reactivity of the double bond and the hydroxyl group can be selectively targeted to create diverse molecular architectures.

Nitroaromatic Compounds: This classification arises from the presence of a nitrophenyl group, specifically a nitro group (-NO2) attached to a benzene (B151609) ring. ontosight.ai The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the benzylic alcohol, opening up unique synthetic pathways.

The combination of these two functional groups within a single molecule gives this compound a distinct chemical personality, offering multiple reaction sites for synthetic chemists to exploit.

Historical Context of Related Nitrophenyl and Butenol (B1619263) Derivatives in Organic Synthesis

The development and use of nitrophenyl and butenol derivatives in organic synthesis have a rich history. Nitroaromatic compounds have long been utilized as precursors for the synthesis of anilines, which are fundamental components in the dye and pharmaceutical industries. The reduction of the nitro group to an amino group is a classic and widely used transformation.

Butenol derivatives, particularly homoallylic alcohols, have been central to the construction of natural products and other complex organic molecules. nih.gov Early methods for their synthesis often involved the reaction of allylmetal reagents with carbonyl compounds. Over the years, more sophisticated and stereoselective methods have been developed, highlighting their importance in assembling intricate carbon skeletons. organic-chemistry.org The synthesis of related compounds like 1-(p-nitrophenyl)-1,3-butadiene has been documented, showcasing the historical interest in combining the nitrophenyl moiety with unsaturated carbon chains. lookchem.com

Academic and Research Importance of this compound as a Synthetic Intermediate

The academic and research importance of this compound lies in its versatility as a synthetic intermediate. The presence of multiple reactive sites—the hydroxyl group, the alkene, and the nitro-substituted aromatic ring—allows for a wide array of chemical modifications.

Researchers have explored its use in various synthetic strategies. For instance, the hydroxyl group can be oxidized to a ketone, or it can be a leaving group in substitution reactions. The double bond can undergo addition reactions, such as hydrogenation, halogenation, or epoxidation. The nitro group can be reduced to an amine, which can then be further functionalized.

A notable application of related homoallylic alcohols is their use in nickel-catalyzed arylative substitution reactions to generate allylic arenes. nih.gov Furthermore, the synthesis of polyfunctionalized homoallylic alcohols from β-nitroenones has been reported, demonstrating the utility of these structures as precursors to conjugated nitrotriene systems. nih.gov

Overview of Current Research Trends and Unexplored Areas

Current research involving this compound and related structures is focused on developing novel synthetic methodologies and exploring their application in the synthesis of biologically active molecules and functional materials. The development of catalytic, enantioselective methods for the synthesis of chiral homoallylic alcohols remains an active area of investigation.

One trend involves the use of these compounds in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient and aligns with the principles of green chemistry. For example, a Prins–Friedel–Crafts-type reaction involving 3-buten-1-ol (B139374), an aldehyde, and an aromatic compound has been used to synthesize complex heterocyclic systems. researchgate.net

Unexplored areas of research include the investigation of the full potential of the nitro group in directing reactions and its transformation into other functional groups beyond the standard reduction to an amine. The application of this compound in the synthesis of novel polymers and materials with interesting electronic or optical properties is another promising avenue for future research. Further exploration of its reactivity under various catalytic systems could unveil new and unexpected chemical transformations.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

1-(4-nitrophenyl)but-3-en-1-ol |

InChI |

InChI=1S/C10H11NO3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h2,4-7,10,12H,1,3H2 |

InChI Key |

DMLPRMJRAPIESK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C1=CC=C(C=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 1 4 Nitrophenyl 3 Buten 1 Ol and Its Stereoisomers

Conventional Synthetic Approaches to the Core Structure

Conventional methods for synthesizing the racemic form of 1-(4-nitrophenyl)-3-buten-1-ol primarily involve the addition of an allyl group to the carbonyl carbon of p-nitrobenzaldehyde.

The allylation of p-nitrobenzaldehyde is a direct and common method for creating the homoallylic alcohol structure of this compound. mdpi.com This transformation involves the reaction of p-nitrobenzaldehyde with an allylating agent in the presence of a mediator or catalyst. Various metals and reaction conditions have been explored to optimize this process.

A mechanochemical method using potassium allyltrifluoroborate as the allylation agent has been successfully developed. mdpi.com This solvent-efficient approach can be selective for aldehydes over ketones by controlling the mechanical energy applied. mdpi.com For instance, the reaction with p-nitrobenzaldehyde was nearly quantitative after just 20 minutes of milling at room temperature. mdpi.com Another approach involves using nanometer-sized tin particles to mediate the allylation in water, which smoothly yields the desired product in approximately 95% yield. ustc.edu.cn This method is noteworthy as it avoids the formation of N-alkylation byproducts that can occur with other techniques. ustc.edu.cn

The chemoselectivity of the allylation of 4-nitrobenzaldehyde (B150856) can also be controlled in aqueous media by using different phase transfer catalysts (PTCs) and metal catalysts. anl.gov Studies have shown that the choice of PTC can influence whether allylation occurs at the nitro group or the aldehyde group. anl.gov For example, indium-mediated Barbier allylation of 4-nitrobenzaldehyde has been reported, although some specific conditions have shown failure for this substrate. rsc.org

The table below summarizes the results of various catalysts and solvents on the allylation of p-nitrobenzaldehyde with potassium allyltrifluoroborate. researchgate.net

Table 1: Effect of Solvent and Catalyst on the Allylation of 4-Nitrobenzaldehyde (1a) by Potassium Allyltrifluoroborate

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step from three or more reactants. tcichemicals.com For structures related to this compound, Prins-Friedel-Crafts type reactions have been investigated. These reactions can involve an aldehyde, an alcohol like 3-buten-1-ol (B139374), and an arene. acs.org

One notable example is the Montmorillonite (B579905) K10 clay-catalyzed one-pot reaction of p-nitrobenzaldehyde, 3-buten-1-ol, methanol (B129727), and benzene (B151609). acs.orgthieme-connect.com This environmentally friendly tandem MCR leads to the synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran. acs.org While the final product is a tetrahydropyran (B127337) derivative rather than the target homoallylic alcohol, this reaction showcases a relevant MCR strategy utilizing key precursors. The reaction proceeds with vigorous stirring under reflux, and typical yields range from 70% to 90%. acs.org Hierarchical Beta zeolites have also been explored as effective catalysts for similar one-pot cascade Prins–Friedel–Crafts reactions. rsc.orgresearchgate.net

Stereoselective Synthesis of Enantiopure this compound

The generation of optically active homoallylic alcohols is a crucial process in organic synthesis, as these molecules are versatile chiral building blocks. thieme-connect.com The stereoselective synthesis of a single enantiomer of this compound requires the use of asymmetric catalysis.

Asymmetric catalysis is the most effective method for achieving enantioselectivity in the synthesis of chiral compounds like this compound. This involves using a chiral catalyst to control the stereochemical outcome of the reaction. The asymmetric allylation of p-nitrobenzaldehyde is the most direct route to the enantiopure target compound.

Various catalytic systems have been developed for this purpose. For example, chiral N-oxides derived from terpenes have been used as organocatalysts for the allylation of p-nitrobenzaldehyde with allyltrichlorosilane, achieving high enantioselectivities (up to 99% ee). acs.org The stereochemistry is controlled by the axial chirality of the catalyst. acs.org

The success of asymmetric catalysis heavily relies on the design and synthesis of effective chiral ligands that coordinate to a metal center. nih.gov These ligands create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.

Several classes of chiral ligands have been developed and applied in asymmetric synthesis:

Chiral Schiff Base Ligands : Ligands prepared from the reaction of nitro-substituted benzaldehydes (like o-, m-, and p-nitrobenzaldehyde) with chiral (1R,2R)-(-)-1,2-diaminocyclohexane have been synthesized and characterized. mdpi.com These Schiff base ligands, when complexed with a metal such as copper, can be used in asymmetric catalytic reactions. mdpi.com

Bis(oxazoline) (BOX) Ligands : C₂-symmetric bis(oxazoline) ligands are a popular class used in asymmetric catalysis. acs.org They are typically synthesized from a dialkylmalonyl dichloride and an optically active 1,2-amino alcohol. acs.org These BOX ligands form chiral complexes with metal cations, such as Cu(I) or Cu(II), creating effective Lewis acid catalysts for a variety of enantioselective transformations. acs.org

P-stereogenic Pincer Ligands : A series of novel P-stereogenic bis-phosphoramidite pincer ligands have been reported. rsc.org These ligands can be coordinated to metals like palladium and nickel to catalyze asymmetric reactions. rsc.org

Bis-hydroxamic Acids (BHA) : C₂-symmetric BHA ligands have been designed for use in metal-catalyzed asymmetric epoxidations, demonstrating high activity and stereoselectivity. nih.gov

Transition metal catalysis is a cornerstone of asymmetric synthesis. thieme-connect.com The enantioselective allylation of p-nitrobenzaldehyde has been achieved using various transition metal complexes.

P-stereogenic pincer ligands complexed with palladium or nickel have been used to catalyze the asymmetric allylation of 4-nitrobenzaldehyde. rsc.org The palladium-catalyzed reaction yielded the product with up to 42% yield and 23% enantiomeric excess (ee), while the nickel catalyst showed different reactivity patterns. rsc.org Another system utilizing a chiral palladium nanoparticle (NP) catalyst on an iron oxide support has shown improved results for the asymmetric allylation of 4-nitrobenzaldehyde with allyltributyltin, providing both good yield and enantioselectivity. rsc.org

The use of copper complexes in asymmetric catalysis is also well-established. While the prompt mentions Henry-type reactions, which typically involve nitroalkanes, the more direct route of asymmetric allylation is catalyzed by other metals. However, Cu(I) complexes with chiral Schiff base ligands have been used in related asymmetric cyclopropanation reactions, highlighting their potential in enantioselective C-C bond formation. mdpi.com Similarly, copper(I) triflate complexes with C₂-symmetric bis(oxazoline) (BOX) ligands are classic catalysts for enantioselective reactions. acs.org

The table below presents findings from a study on the asymmetric allylation of 4-nitrobenzaldehyde. rsc.org

Table 2: Asymmetric Allylation of 4-Nitrobenzaldehyde Catalyzed by P-stereogenic Pincer-Metal Complexes

Diastereoselective Synthesis Approaches

The diastereoselective synthesis of this compound can be effectively achieved through the allylation of 4-nitrobenzaldehyde. One notable method involves the use of potassium allyltrifluoroborate as the allylating agent. This reaction can be catalyzed by 18-crown-6 (B118740) in a biphasic medium of dichloromethane (B109758) and water at room temperature, providing the desired homoallylic alcohol in high yields. nih.gov The reaction is generally chemoselective for aldehydes, even in the presence of other functional groups. nih.gov

Further studies have shown that the allylation of 4-nitrobenzaldehyde with potassium allyltrifluoroborate can also be promoted by salicylic (B10762653) acid in water as a co-solvent, presenting an environmentally friendly approach. researchgate.net Mechanochemical methods, which use mechanical force to induce reactions, have also been successfully applied to the allylation of 4-nitrobenzaldehyde, offering a solvent-free or liquid-assisted grinding (LAG) alternative. mdpi.com

For achieving high diastereoselectivity in related systems, chiral diboronates have been employed in the palladium-catalyzed allylation of aldehydes. For instance, diboronates derived from D-tartrate have been shown to react with 4-nitrobenzaldehyde to produce the (R)-enantiomer of the corresponding homoallylic alcohol as the major product, albeit with moderate enantiomeric excess. core.ac.uk The stereochemical outcome is influenced by the chiral ligand, with L-tartrate derivatives yielding the opposite (S)-enantiomer. core.ac.uk

A summary of the allylation of 4-nitrobenzaldehyde under different conditions is presented below:

Table 1: Diastereoselective Allylation of 4-Nitrobenzaldehyde

| Allylating Agent | Catalyst/Promoter | Solvent System | Yield (%) | Reference |

|---|---|---|---|---|

| Potassium Allyltrifluoroborate | 18-Crown-6 (10 mol%) | CH₂Cl₂/H₂O (1:1) | 85 | nih.gov |

| Potassium Allyltrifluoroborate | Salicylic Acid | H₂O | Moderate to Good | researchgate.net |

| Potassium Allyltrifluoroborate | Mechanochemical (grinding) | Solvent-free/LAG | Good to Excellent | mdpi.com |

Resolution Techniques for Enantiomeric Separation

The separation of enantiomers of this compound can be accomplished through resolution techniques. Kinetic resolution, a widely used method, relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent.

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure alcohols. Lipases are commonly employed for the enantioselective acylation of racemic alcohols. acs.org This process can be conducted through esterification or transesterification reactions, where one enantiomer is preferentially acylated, allowing for the separation of the slower-reacting alcohol enantiomer and the newly formed ester. The efficiency and enantioselectivity of lipase-catalyzed resolutions can be influenced by the choice of enzyme, acyl donor, and solvent.

Chemoenzymatic dynamic kinetic resolution (DKR) offers a more efficient alternative to conventional kinetic resolution, with a theoretical maximum yield of 100%. This approach combines an enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, often catalyzed by a metal complex. For instance, a rhodium catalyst can be used for the racemization of the alcohol, while a lipase (B570770) simultaneously performs the enantioselective acylation. researchgate.net One-pot chemo- and photo-enzymatic cascade processes have also been developed, combining metal-catalyzed reactions with bioreductions to produce chiral alcohols. csic.esresearchgate.net

While specific examples for the resolution of this compound are not extensively documented, the general applicability of these enzymatic and chemoenzymatic methods to homoallylic alcohols suggests their potential for producing the enantiopure forms of this compound.

Synthesis of Precursors and Functionalized Analogues

Preparation of 3-Buten-1-ol via Hydrogenation of 3-Butyn-1-ol (B147353) or Dehydration of Butanediols

The precursor, 3-buten-1-ol, is a key starting material for the synthesis of this compound. It can be synthesized through two primary routes: the partial hydrogenation of 3-butyn-1-ol or the dehydration of butanediols.

The hydrogenation of 3-butyn-1-ol to 3-buten-1-ol requires careful control to avoid over-reduction to butanol. This is typically achieved using a partially deactivated catalyst, such as a Lindlar catalyst (palladium on calcium carbonate poisoned with lead) or palladium on barium sulfate (B86663) with quinoline. orgsyn.org A patented method describes the hydrogenation of 3-butyn-1-ol in an alcohol solvent using catalysts like Raney nickel, palladium-carbon, rhodium-carbon, or ruthenium-carbon, achieving high yields and purity. google.comgoogle.com

Alternatively, 3-buten-1-ol can be produced via the dehydration of 1,4-butanediol. This vapor-phase reaction is typically carried out at elevated temperatures over metal oxide catalysts. Ceria (CeO₂) and modified zirconia (ZrO₂) have been shown to be effective catalysts for this transformation. lookchem.comsigmaaldrich.comresearchgate.netresearchgate.netcjcatal.com The selectivity towards 3-buten-1-ol can be influenced by the catalyst properties and reaction conditions.

Table 2: Synthesis of 3-Buten-1-ol

| Starting Material | Reagents/Catalyst | Method | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Butyn-1-ol | H₂, Pd/BaSO₄, Quinoline | Hydrogenation | Not specified | orgsyn.org |

| 3-Butyn-1-ol | H₂, Raney Ni or Pd/C | Hydrogenation | 87-89 | google.comgoogle.com |

Derivatization Strategies for the Nitrophenyl Moiety

The nitrophenyl group in this compound offers a versatile handle for further functionalization. The nitro group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic aromatic substitution and influences the reactivity of other parts of the molecule. mdpi-res.comscispace.com

A primary transformation of the nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or metal-based reductions (e.g., with tin or iron in acidic media). The resulting aminophenyl derivative opens up a wide range of subsequent reactions, including diazotization followed by Sandmeyer or related reactions, and amide or sulfonamide formation.

The nitro group itself can be a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is further activated by other electron-withdrawing groups or under specific reaction conditions. scispace.com Furthermore, advanced synthetic strategies allow for the derivatization of the nitrophenyl moiety while it is part of a larger, more complex structure, as demonstrated by the functionalization of nitrophenyl-porphyrins. tandfonline.com

Modification of the Homoallylic Alcohol Functionality

The homoallylic alcohol moiety in this compound contains two reactive sites: the hydroxyl group and the carbon-carbon double bond. These can be modified to create a variety of analogues.

The hydroxyl group can undergo standard alcohol reactions such as oxidation to the corresponding ketone, esterification, or etherification. Protective groups can also be introduced to shield the hydroxyl group during subsequent transformations on other parts of the molecule. univpancasila.ac.id

The double bond can be subjected to a range of reactions, including:

Reduction: Hydrogenation of the double bond would yield 1-(4-nitrophenyl)butan-1-ol.

Oxidation: Epoxidation of the alkene, followed by ring-opening, can lead to diol products. Oxidative cleavage of the double bond (e.g., with ozone) would break the carbon chain.

Isomerization: The double bond can be isomerized to the allylic position under certain catalytic conditions, for example, using palladium complexes. acs.org This would transform the homoallylic alcohol into an allylic alcohol, which has its own distinct reactivity.

Substitution: More advanced methods allow for the direct substitution at the allylic position. For instance, nickel-catalyzed arylative substitution of unactivated secondary homoallylic alcohols with arylboroxine nucleophiles has been reported, which proceeds through an in-situ isomerization to an allylic alcohol followed by arylation. rsc.org

Furthermore, stereoretentive nucleophilic substitution at the tertiary carbon of homoallylic alcohols has been achieved via the formation of a nonclassical cyclopropyl (B3062369) carbinyl carbocation intermediate, allowing for the introduction of various nucleophiles with high stereocontrol. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and stereochemistry of 1-(4-nitrophenyl)-3-buten-1-ol.

One-dimensional NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) nuclei, provides the fundamental scaffold of the molecular structure by identifying the different chemical environments of these atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each proton.

A representative ¹H NMR data set for this compound is detailed in the interactive table below. The aromatic protons of the nitrophenyl group typically appear in the downfield region (around 7.5-8.2 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The benzylic proton, adjacent to both the aromatic ring and the hydroxyl group, is also found in a relatively downfield position. The protons of the butenyl group exhibit characteristic shifts and coupling patterns that are invaluable for confirming the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are influenced by the hybridization and the nature of the attached atoms.

The interactive table below summarizes the typical ¹³C NMR chemical shifts for this compound. The carbons of the aromatic ring appear in the range of approximately 120-150 ppm, with the carbon bearing the nitro group being the most downfield. The carbinol carbon (the carbon attached to the hydroxyl group) resonates in the mid-range of the spectrum, while the aliphatic carbons of the butenyl chain are found in the upfield region.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (2H) | 8.21 | d | 8.7 |

| Aromatic (2H) | 7.52 | d | 8.7 |

| CH=CH₂ | 5.85-5.75 | m | - |

| CH=CH₂ (trans) | 5.25 | dt | 17.2, 1.3 |

| CH=CH₂ (cis) | 5.18 | dt | 10.4, 1.2 |

| CH-OH | 4.89 | t | 6.6 |

| CH₂ | 2.55 | t | 6.6 |

| OH | 2.15 | s (broad) | - |

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Aromatic (C-NO₂) | 149.5 |

| Quaternary Aromatic (C-CHOH) | 147.3 |

| CH=CH₂ | 134.5 |

| Aromatic CH | 126.8 |

| Aromatic CH | 123.8 |

| CH=CH₂ | 118.5 |

| CH-OH | 72.5 |

| CH₂ | 43.8 |

While 1D NMR provides information about the types of protons and carbons, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the benzylic proton and the adjacent methylene (B1212753) protons, as well as between the methylene protons and the vinylic proton of the butenyl chain. This confirms the sequence of the aliphatic portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu The HSQC spectrum would show a correlation peak for each C-H bond in the molecule, definitively assigning the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly useful for connecting different fragments of the molecule. For instance, the benzylic proton would show correlations to the quaternary aromatic carbon it is attached to, as well as to the carbons of the methylene group and other nearby aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals the spatial proximity of protons, regardless of their bonding connectivity. While not always essential for a molecule of this size and flexibility, NOESY can provide information about the preferred conformation of the molecule in solution.

Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an invaluable tool for assessing the purity of a sample of this compound and for identifying any byproducts or impurities. The retention time in the gas chromatogram is a characteristic of the compound, while the mass spectrum provides a molecular fingerprint.

The fragmentation pattern observed in the mass spectrum is particularly informative. For this compound, common fragmentation pathways would likely involve the loss of water from the molecular ion, cleavage of the bond between the benzylic carbon and the butenyl group, and fragmentations characteristic of the nitrophenyl moiety. For instance, the loss of the nitro group (NO₂) or nitric oxide (NO) is a common fragmentation pathway for nitroaromatic compounds. cdnsciencepub.comlibretexts.org

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of the compound. The molecular formula of this compound is C₁₀H₁₁NO₃, which has a calculated exact mass of 193.0739 g/mol . nih.govnist.govchemspider.comnist.govchemspider.com An HRMS measurement confirming this exact mass would provide definitive evidence for the elemental composition of the synthesized molecule.

Vibrational Spectroscopy for Functional Group Presence

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FTIR spectrum of this compound would exhibit several key absorption bands that confirm the presence of its constituent functional groups. The interactive table below highlights the expected characteristic vibrational frequencies. A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the nitro group is confirmed by strong, sharp absorption bands corresponding to its symmetric and asymmetric stretching vibrations, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net The aromatic C-H and C=C stretching vibrations, as well as the C=C stretching of the alkene, would also be observable in the spectrum.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (broad) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Alkene (=C-H) | C-H Stretch | 3100 - 3000 |

| Alkane (-C-H) | C-H Stretch | 3000 - 2850 |

| Alkene (C=C) | C=C Stretch | 1680 - 1620 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Nitro (-NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 |

| Alcohol (C-O) | C-O Stretch | 1260 - 1000 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to its hydroxyl, nitro, aromatic, and alkenyl moieties. The N–O stretching vibrations of an aromatic nitro group typically manifest as two strong bands. orgchemboulder.com The hydroxyl group (O-H) stretch appears as a broad, strong band, a characteristic feature for alcohols. libretexts.org

Key vibrational frequencies for this compound are detailed in the table below. The asymmetric stretch of the nitro group is generally stronger than the symmetric stretch. orgchemboulder.com The broadness of the O-H band is indicative of hydrogen bonding.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Alkenyl (=C-H) | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic (C-H) | C-H Stretch | 3000 - 2850 | Medium |

| Alkene (C=C) | C=C Stretch | 1680 - 1640 | Medium to Weak |

| Aromatic (C=C) | C=C Ring Stretch | 1600 - 1450 | Medium to Strong |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1550 - 1475 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1360 - 1290 | Strong |

| Alcohol (C-O) | C-O Stretch | 1260 - 1000 | Strong |

| Alkene (=C-H) | C-H Bend (out-of-plane) | 1000 - 650 | Strong |

| Aromatic (C-H) | C-H Bend (out-of-plane) | 900 - 675 | Strong |

This table presents expected ranges for the specified functional groups.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in dipole moment, Raman scattering depends on a change in polarizability. For this compound, the symmetric stretching mode of the nitro group, which is often less intense in the IR spectrum, typically produces a strong band in the Raman spectrum. doi.org The vibrations of the aromatic ring and the carbon-carbon double bond are also readily observable.

In studies of various aromatic nitro compounds, the symmetric NO₂ stretching mode is found to have a relatively intense Raman band in the 1330–1370 cm⁻¹ region. doi.org Conversely, the antisymmetric NO₂ stretching mode, which is very strong in IR spectra, often results in a weak Raman band. doi.org

| Functional Group | Vibration Mode | Typical Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Alkene (C=C) | C=C Stretch | 1680 - 1640 | Strong |

| Aromatic (C=C) | C=C Ring Stretch | 1610 - 1580 | Strong |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1550 - 1500 | Weak |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1370 - 1330 | Strong |

This table presents expected Raman shifts based on data for similar aromatic nitro compounds. doi.orgacs.org

Chiral Chromatography for Enantiomeric Excess and Purity Determination (e.g., Chiral HPLC)

As this compound is a chiral molecule, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent method for separating its enantiomers and determining the enantiomeric excess (ee) and optical purity of a sample. uma.esphenomenex.comheraldopenaccess.us The separation relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are highly effective for resolving a wide range of chiral compounds, including aryl carbinols. nih.govhplc.eu The choice of mobile phase, typically a mixture of a nonpolar solvent (e.g., n-hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol), is critical for achieving optimal separation (resolution). hplc.euchiraltech.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase | Application Notes |

| Polysaccharide-based (Immobilized) | CHIRALPAK IA, IB, IC, etc. | Heptane/Ethanol, Hexane/Isopropanol | Offers broad applicability and solvent compatibility, suitable for resolving aryl carbinols. nih.govnih.gov |

| Polysaccharide-based (Coated) | CHIRALCEL OD-H, CHIRALPAK AD-H | Hexane/Isopropanol | Widely used for a vast number of chiral separations, though with some solvent restrictions compared to immobilized phases. nih.govresearchgate.net |

| Pirkle-type (Brush-type) | Whelk-O 1, Phenylglycine | Hexane/Isopropanol/Methanol (B129727) | Based on π-acid/π-base interactions; effective for compounds with aromatic rings. hplc.eu |

| Cyclodextrin-based | ChiralCD, ChiralCE | Polar organic, Reversed-phase | Utilizes inclusion complexation as part of the chiral recognition mechanism. nih.gov |

This table outlines common CSPs and conditions used for the enantioseparation of aryl carbinols and related compounds.

X-ray Crystallography for Absolute Configuration Determination

While chiral chromatography can separate enantiomers, it does not inherently reveal their absolute configuration (the actual R or S designation at the stereocenter). Single-crystal X-ray crystallography is the most definitive and reliable method for unambiguously determining the absolute three-dimensional structure of a chiral molecule. nih.govpurechemistry.org

To determine the absolute configuration, a suitable single crystal of one of the pure enantiomers of this compound is required. The analysis involves measuring the diffraction pattern of X-rays passing through the crystal. By utilizing the phenomenon of anomalous dispersion (the Bijvoet method), the absolute arrangement of atoms in space can be determined. researchgate.net

Alternatively, if obtaining a suitable crystal of the parent compound is difficult, a derivative can be formed by reacting the alcohol with a chiral auxiliary of a known, single absolute configuration. sci-hub.se An X-ray crystal structure of this new diastereomeric compound will reveal the relative configuration between the known auxiliary and the new stereocenter, thereby allowing the absolute configuration of the this compound stereocenter to be deduced. researchgate.netsci-hub.se Data obtained from a crystallographic analysis includes precise bond lengths, bond angles, and the crystal packing structure. For a related compound, 1-(4-nitrophenyl)butane-1,3-dione, the crystal system was determined to be orthorhombic. rsc.org

| Parameter | Description | Example Data |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic, etc. |

| Space Group | The specific symmetry group of the crystal. | P2₁, P2₁2₁2₁, etc. |

| Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | e.g., a=3.86 Å, b=10.38 Å, c=24.34 Å |

| Cell Angles (α, β, γ) | The angles between the unit cell edges. | e.g., α=90°, β=90°, γ=90° |

| Flack Parameter | A value used to confirm the absolute structure assignment. | A value close to 0 indicates the correct absolute configuration. |

This table shows the type of data generated from an X-ray crystallographic experiment. The example cell dimensions are from a related structure, 1-(4-nitrophenyl)butane-1,3-dione, for illustrative purposes. rsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has become a standard method for investigating the electronic and structural properties of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov These calculations allow for a detailed examination of the molecule's geometry, the distribution of its electrons, and its reactivity patterns.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like 1-(4-Nitrophenyl)-3-buten-1-ol, this involves a conformational analysis to identify the lowest-energy conformer on the potential energy surface. windows.net Rotations around the single bonds, particularly the C-C bonds of the butenol (B1619263) side chain and the C-C bond connecting the phenyl ring to the chiral center, give rise to various conformers.

DFT calculations, for instance at the B3LYP/6-31G(d) level of theory, can be used to optimize these different starting geometries to find the global minimum. researchgate.net The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles that characterize the molecule's most stable form.

Table 1: Selected Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (Hypothetical Data) This table presents hypothetical data representative of what would be obtained from a DFT geometry optimization.

| Parameter | Bond/Atoms Involved | Value |

| Bond Lengths | ||

| C=C (vinyl) | 1.34 Å | |

| C-O (hydroxyl) | 1.43 Å | |

| N-O (nitro) | 1.22 Å | |

| C-N (aromatic) | 1.48 Å | |

| Bond Angles | ||

| C-C-O (chiral center) | 109.5° | |

| O-N-O (nitro group) | 124.0° | |

| Dihedral Angle | ||

| C(aromatic)-C-O-H | -65.0° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. numberanalytics.comlibretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the butene double bond. In contrast, the LUMO is anticipated to be centered on the electron-deficient nitrophenyl ring, a consequence of the strong electron-withdrawing nature of the nitro group. This separation of the FMOs suggests a potential for intramolecular charge transfer processes.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Hypothetical Data) This table contains plausible energy values for the frontier orbitals derived from a typical DFT calculation.

| Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital |

| LUMO | -2.15 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.70 | Energy difference between HOMO and LUMO |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.descience.gov It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative regions are expected to be located over the oxygen atoms of the nitro group, which are highly electronegative. acs.org The oxygen of the hydroxyl group would also show a negative potential. The most positive potential would likely be found on the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. The aromatic protons and the carbon atom attached to the nitro group would also exhibit a degree of positive potential.

Table 3: Molecular Electrostatic Potential Extrema for this compound (Hypothetical Data) This table lists hypothetical MEP values, indicating the most electron-rich and electron-poor sites on the molecule's surface.

| Potential Type | Value (kcal/mol) | Associated Region |

| Vmin (Maximum Negative) | -45.5 | Oxygen atoms of the Nitro Group |

| Vmax (Maximum Positive) | +55.2 | Hydrogen atom of the Hydroxyl Group |

Quantum Chemical Calculations for Reaction Mechanisms

Beyond static properties, quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. nih.gov This involves mapping the entire reaction pathway from reactants to products, including the identification of high-energy transition states.

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway between a reactant and a product. nih.gov Locating and characterizing the geometry of a TS is crucial for understanding the mechanism of a reaction. Computational methods can identify this structure, which is a first-order saddle point on the potential energy surface, and confirm its identity through frequency analysis (which should yield exactly one imaginary frequency). nih.gov

For example, in a potential intramolecular cyclization reaction of this compound (a Prins-type reaction), calculations could elucidate the structure of the six-membered cyclic transition state. researchgate.net The analysis would reveal which bonds are being formed and broken at this critical point.

Table 4: Comparison of Key Interatomic Distances in a Hypothetical Reaction Pathway (Hypothetical Data) This table illustrates how key bond lengths might change during a hypothetical intramolecular cyclization, as determined by transition state calculations.

| Bond | Reactant Distance (Å) | Transition State Distance (Å) | Product Distance (Å) |

| C(vinyl)-O(hydroxyl) | 2.95 (non-bonded) | 2.10 (partially formed) | 1.45 (formed) |

| C=C (vinyl) | 1.34 (double bond) | 1.42 (partially broken) | 1.53 (single bond) |

Once the energies of the reactants, transition states, and products are calculated, key kinetic and thermodynamic parameters can be determined. diva-portal.org The activation energy (Ea or ΔG‡) is the energy difference between the reactant and the transition state and is directly related to the reaction rate. A lower activation energy implies a faster reaction.

The enthalpy of reaction (ΔH_rxn) is the energy difference between the products and the reactants. A negative value indicates an exothermic reaction (releases heat), while a positive value signifies an endothermic reaction (absorbs heat). These calculated values provide quantitative predictions about the feasibility and kinetics of a proposed reaction. dss.go.th

Table 5: Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Reaction (Hypothetical Data) This table provides plausible calculated energy values that describe the kinetic and thermodynamic profile of a reaction involving the title compound.

| Parameter | Symbol | Calculated Value (kcal/mol) | Significance |

| Activation Energy | ΔG‡ | +25.8 | Energy barrier to be overcome for the reaction to occur. |

| Enthalpy of Reaction | ΔH_rxn | -15.2 | The reaction is predicted to be exothermic. |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies for this compound are not prominent in the reviewed literature, the methodology itself is a cornerstone of computational chemistry for exploring the dynamic nature of molecules. researchgate.netpnas.org MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing deep insights into conformational landscapes and molecular interactions. portlandpress.com

Conformational Sampling: Conformational sampling for this compound would focus on the molecule's flexibility. calcus.cloud The key rotatable bonds—specifically the C-C single bonds in the butenol chain and the C-N bond connecting the nitro group to the phenyl ring—allow the molecule to adopt various three-dimensional arrangements, or conformations. MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformers and the energy barriers between them. portlandpress.comcalcus.cloud This process is crucial as the molecule's conformation can significantly influence its physical properties and reactivity. Enhanced sampling techniques, such as replica exchange or accelerated molecular dynamics, are often employed to overcome energy barriers and explore the conformational space more efficiently than conventional simulations. researchgate.netrsc.org

Intermolecular Interactions: The functional groups present in this compound dictate the types of intermolecular interactions it can form. These non-covalent interactions are fundamental to its behavior in condensed phases.

Hydrogen Bonding: The primary interaction would be hydrogen bonding, with the hydroxyl (-OH) group acting as a strong hydrogen bond donor and the oxygen atoms of the nitro (-NO₂) group serving as potential acceptors.

π-Interactions: The aromatic nitrophenyl group can participate in several π-related interactions. These include π-π stacking, where two aromatic rings align, and π-hole interactions, where the electropositive region above and below the plane of the nitro group can interact favorably with electron-rich atoms. nih.govrsc.org Computational studies on similar nitroaromatic systems have quantified these interaction energies, highlighting their importance in molecular recognition and crystal packing. nih.govmdpi.comnih.govacs.org

MD simulations can model these interactions explicitly, providing a dynamic picture of how molecules of this compound would arrange and interact with each other or with solvent molecules.

Prediction and Interpretation of Spectroscopic Data

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting and verifying spectroscopic data. wikipedia.org These methods have become standard for correlating molecular structure with spectral features, aiding in the structural elucidation of compounds. nih.govoup.comacs.org Although a dedicated computational study predicting the spectra for this compound is not available, its characteristic spectral data can be reliably inferred based on the known absorption regions of its constituent functional groups. Machine learning models are also emerging as a rapid alternative to traditional quantum calculations for spectral prediction. rsc.orgacs.orgnih.govarxiv.org

Predicted Infrared (IR) Spectrum: An IR spectrum reveals the vibrational modes of a molecule. The predicted characteristic absorption bands for this compound are based on the distinct vibrations of its functional groups. Anharmonic calculations are often required for better agreement with experimental spectra, especially for systems with significant intramolecular interactions like hydrogen bonds. nih.govacs.orgrsc.org

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch, H-bonded | 3500 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Alkene, =C-H) | Stretch | 3080 - 3010 | Medium |

| C-H (Alkane, -CH₂-) | Stretch | 2950 - 2850 | Medium |

| C=C (Alkene) | Stretch | 1680 - 1640 | Medium-Weak |

| C=C (Aromatic) | Stretch | 1600 & 1475 | Medium-Weak |

| N-O (Nitro) | Asymmetric Stretch | 1550 - 1500 | Strong |

| N-O (Nitro) | Symmetric Stretch | 1380 - 1340 | Strong |

| C-O (Alcohol) | Stretch | 1260 - 1050 | Strong |

Predicted Nuclear Magnetic Resonance (NMR) Spectra: NMR spectroscopy provides information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon). The prediction of NMR chemical shifts via quantum mechanical calculations is a common practice for structural confirmation. nih.govrsc.orgacs.orgacs.org The expected chemical shifts for this compound are determined by the electron density around each unique proton and carbon atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to -NO₂) | 8.2 - 8.0 | Doublet (d) |

| Aromatic (meta to -NO₂) | 7.6 - 7.4 | Doublet (d) |

| Vinyl (-CH=CH₂) | 6.0 - 5.8 | Multiplet (m) |

| Vinyl (CH=CH ₂) | 5.4 - 5.1 | Multiplet (m) |

| Methine (-CH(OH)-) | 5.0 - 4.8 | Triplet (t) or Multiplet (m) |

| Methylene (B1212753) (-CH₂-) | 2.6 - 2.4 | Multiplet (m) |

| Hydroxyl (-OH) | Variable | Singlet (s, broad) |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-NO₂) | 148 - 146 |

| Aromatic (C-CH(OH)) | 145 - 143 |

| Vinyl (-C H=CH₂) | 135 - 133 |

| Aromatic (CH, ortho to -NO₂) | 128 - 126 |

| Aromatic (CH, meta to -NO₂) | 124 - 122 |

| Vinyl (CH=C H₂) | 118 - 116 |

| Methine (-CH(OH)-) | 75 - 70 |

| Methylene (-CH₂-) | 45 - 40 |

Applications and Synthetic Utility in Contemporary Organic Synthesis

Role as a Versatile Chiral Building Block in Asymmetric Synthesis

Optically active alcohols are fundamental chiral building blocks in asymmetric synthesis, serving as key intermediates for a wide array of pharmaceuticals and biologically active compounds. researchgate.net The enantiomerically pure forms of 1-(4-nitrophenyl)-3-buten-1-ol, such as (S)-1-(4-Nitrophenyl)-3-buten-1-ol, represent valuable assets for synthetic chemists. thieme-connect.combldpharm.com The presence of a stereocenter at the carbinol carbon allows for the transfer of chirality into more complex molecules, guiding the stereochemical outcome of subsequent reactions.

The utility of such chiral building blocks is well-established, with nonracemic N-enoyl-4-phenyl-1,3-oxazolidinones being used in asymmetric conjugate additions to create 1,3-syn-dimethyl arrays, crucial for the synthesis of natural products. acs.org Similarly, chiral γ-butenolides and γ-butyrolactones, derived from asymmetric reactions, are pivotal in synthesizing diverse and complex molecules. acs.org The asymmetric reduction of prochiral ketones is a cornerstone of organic synthesis, yielding optically active secondary alcohols that are indispensable intermediates. researchgate.net The 4-nitrophenyl group in this compound can influence the reactivity and selectivity of synthetic transformations, and its potential for modification, for instance, by reduction of the nitro group to an amine, further broadens its applicability in creating diverse chiral structures.

Precursor for the Synthesis of Nitrogen- and Oxygen-Containing Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science, and the development of efficient synthetic routes to these scaffolds is a primary focus of organic research. nih.govsci-hub.se this compound, with its embedded functionalities, is an excellent starting material for the synthesis of various heterocyclic systems.

Pyran Derivatives:

The homoallylic alcohol moiety in this compound is perfectly suited for participating in Prins-type cyclizations to generate substituted tetrahydropyran (B127337) rings. The Prins-Ritter reaction, a one-pot, three-component coupling of a homoallylic alcohol, a carbonyl compound, and a nitrile, provides a powerful method for synthesizing 4-amido-tetrahydropyrans. niscpr.res.incdnsciencepub.com Research has shown that substituted homoallylic alcohols, such as 1-(3-nitrophenyl)but-3-en-1-ol and 1-(4-chlorophenyl)but-3-en-1-ol, effectively participate in these transformations, suggesting that this compound would be a highly suitable substrate. niscpr.res.incdnsciencepub.com These reactions often proceed with high diastereoselectivity, yielding cis-substituted products. niscpr.res.in

For instance, the reaction of a homoallylic alcohol with an aldehyde and acetonitrile (B52724) in the presence of a catalyst like cerium(IV) sulfate (B86663) or iodine/acetyl chloride leads directly to the corresponding 4-acetamido-tetrahydropyran derivative. niscpr.res.incdnsciencepub.com

Table 1: Synthesis of 4-Amido-Tetrahydropyran Derivatives from Homoallylic Alcohols

Oxazolidinones:

Oxazolidinones are a critical class of heterocycles, with applications ranging from chiral auxiliaries in asymmetric synthesis to potent antibacterial agents like Linezolid. arkat-usa.org The synthesis of N-aryl oxazolidinones can be achieved through various routes, often involving the cyclization of amino alcohol derivatives. arkat-usa.orgorganic-chemistry.org While a direct conversion from this compound is not explicitly documented, a plausible synthetic sequence would involve the transformation of the butenyl side chain into an amino group, followed by cyclization. For example, an aziridination of the alkene followed by ring-opening could generate the required 1,2-amino alcohol functionality. The synthesis of 4,5-disubstituted oxazolidinones has been accomplished through the intramolecular aziridination of an allylic azidoformate, followed by nucleophilic ring-opening of the resulting bicyclic aziridine. nih.gov The 4-nitrophenyl group would remain as a key structural element, potentially influencing the biological activity of the final oxazolidinone product. researchgate.netescholarship.org

Triazoles:

The 1,2,3-triazole ring is a highly stable and valuable scaffold in medicinal chemistry and materials science, often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. nih.govrsc.org The 4-nitrophenyl substituent is a common feature in many synthetically useful triazole derivatives. For example, 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole is a versatile intermediate used in the preparation of various 1-alkyl-4-formyltriazoles. mdpi.comresearchgate.netresearchgate.net This key intermediate is synthesized from 4-nitrophenyl azide (B81097). mdpi.comresearchgate.net While this compound does not directly contain an azide or alkyne, its functional groups can be readily converted into these moieties. The alkene can be transformed into an alkyne via bromination and dehydrobromination, or into an azide through various established methods, thus providing a pathway to triazole-containing structures derived from this building block.

Integration into Cascade and Domino Reactions for Complex Molecule Assembly

Cascade and domino reactions have emerged as powerful strategies in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. nih.govbeilstein-journals.org These processes are highly efficient, minimizing waste and avoiding the need for isolation and purification of intermediates. nih.gov The structure of this compound is well-suited for integration into such reaction sequences.

As previously mentioned, the Prins-Ritter reaction to form 4-amido-tetrahydropyrans is a prime example of a cascade process. niscpr.res.incdnsciencepub.com This reaction involves an initial Prins cyclization followed by a Ritter-type capture of the resulting cation by a nitrile. A related multicomponent reaction is the tandem Prins–Friedel–Crafts-type synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, catalyzed by Montmorillonite (B579905) K10 clay, from p-nitrobenzaldehyde, 3-buten-1-ol (B139374), and benzene (B151609). researchgate.net This demonstrates the potential for the nitrophenyl group to be part of the aldehyde component and the butenol (B1619263) to be the homoallylic alcohol, highlighting the versatility of these components in cascade reactions. The presence of both a nucleophilic hydroxyl group and an electrophilic alkene (upon activation) within the same molecule allows this compound to potentially participate in a variety of intramolecular and intermolecular cascade processes to rapidly assemble complex molecular frameworks.

Utilization in the Development of New Synthetic Methodologies

The development of novel synthetic methods is a continuous endeavor in organic chemistry. tdl.org Transition metal-catalyzed cross-coupling reactions, in particular, have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. unibo.it While specific cross-coupling reactions involving this compound as a substrate are not extensively reported, its structure offers several handles for such transformations.

The 4-nitrophenyl group, after reduction to an amine and subsequent diazotization and conversion to a halide or triflate, could serve as an aryl coupling partner in reactions like Suzuki, Heck, or Sonogashira couplings. unibo.itmdpi.com The secondary alcohol could be used in oxidative cross-coupling reactions. For example, methodologies have been developed for the oxidative cross-coupling of α-amino carbonyl compounds with alcohols. acs.org The alkene functionality also presents opportunities for the development of new reactions, such as novel hydrofunctionalization or difunctionalization cascades. The unique electronic properties conferred by the nitro group could be exploited to develop new regioselective or stereoselective transformations.

Potential as an Intermediate in the Synthesis of Architecturally Complex Organic Scaffolds

The synthesis of architecturally complex organic scaffolds, especially those with defined three-dimensional structures and biological relevance, is a significant goal of modern organic synthesis. bham.ac.uk this compound, by virtue of its utility as a chiral building block and a precursor to diverse heterocyclic systems, is a promising intermediate for this purpose.

The ability to generate stereochemically rich acyclic chains or complex heterocyclic cores from this single, relatively simple starting material underscores its potential. For example, the synthesis of pyran, oxazolidinone, and triazole rings, as discussed above, provides access to scaffolds that are central to many pharmaceutical agents. nih.gov The combination of a chiral center and multiple reactive sites allows for divergent synthesis, where a single intermediate can be elaborated into a library of complex and diverse molecules. The nitro-activated aromatic ring can participate in nucleophilic aromatic substitution reactions, further increasing the potential for structural diversification and the assembly of complex polycyclic systems. acs.org The strategic application of this building block can significantly streamline the synthesis of complex natural products and novel drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.